3-Cyano-4,6-dimethyl-2-pyridinecarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of 3-Cyano-4,6-dimethyl-2-pyridinecarboxylic acid consists of a pyridine ring attached to a carboxylic acid group and a cyano group in the para position.Chemical Reactions Analysis
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported .Scientific Research Applications
Chelation Therapy
- Potential Chelating Agents for Iron and Aluminium : Research by Dean et al. (2009) and Dean et al. (2011) explored hydroxypyridinecarboxylic acids, similar in structure to 3-Cyano-4,6-dimethyl-2-pyridinecarboxylic acid, as chelating agents for iron and aluminium. These compounds, such as 1,6-Dimethyl-4-hydroxy-3-pyridinecarboxylic acid and 4-hydroxy-6-methyl-3-pyridinecarboxylic acid, demonstrated high coordination efficiency and potential for use in chelation therapy. The studies focused on their metal/ligand solution chemistry, electrochemistry, cytotoxicity, and chelation efficiency (Dean et al., 2009); (Dean et al., 2011).
Synthesis and Chemical Reactions
- Synthesis of Styryl and Polyfunctionally Substituted Pyridine Derivatives : Ho and Wang (1995) demonstrated the synthesis of styryl-3-cyano-2(1H)-pyridinethiones and polyfunctionally substituted 3-aminothieno[2,3-b]-pyridine derivatives using 3-cyano-4,6-dimethyl-2(1H)-pyridinethione. This research highlights the compound's utility in creating complex chemical structures (Ho & Wang, 1995).
Pharmaceutical Applications
- Cardiotonic Activity and Synthesis of Pyridinecarboxylic Acids : Research by Mosti et al. (1992) explored the synthesis of pyridinecarboxylic acids similar to 3-Cyano-4,6-dimethyl-2-pyridinecarboxylic acid for potential cardiotonic activity. These compounds, tested for their effects on contractile activity and frequency rate in guinea pigs, suggest potential pharmaceutical applications (Mosti et al., 1992).
Fluorescent Probing
- Detection of Hg+2 Ions : Singh et al. (2017) utilized a fluorescent and stable aqueous solution of a compound similar to 3-Cyano-4,6-dimethyl-2-pyridone for selective detection of Hg+2 ions in natural water. This demonstrates the potential use of such compounds in environmental monitoring and analysis (Singh et al., 2017).
properties
IUPAC Name |
3-cyano-4,6-dimethylpyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-3-6(2)11-8(9(12)13)7(5)4-10/h3H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRWDLAYEMNOAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-4,6-dimethyl-2-pyridinecarboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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